

An In-depth Technical Guide to 2,3-Bornanedione (Camphorquinone)

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Compound of Interest

Compound Name: Camphorquinone

Cat. No.: B077051

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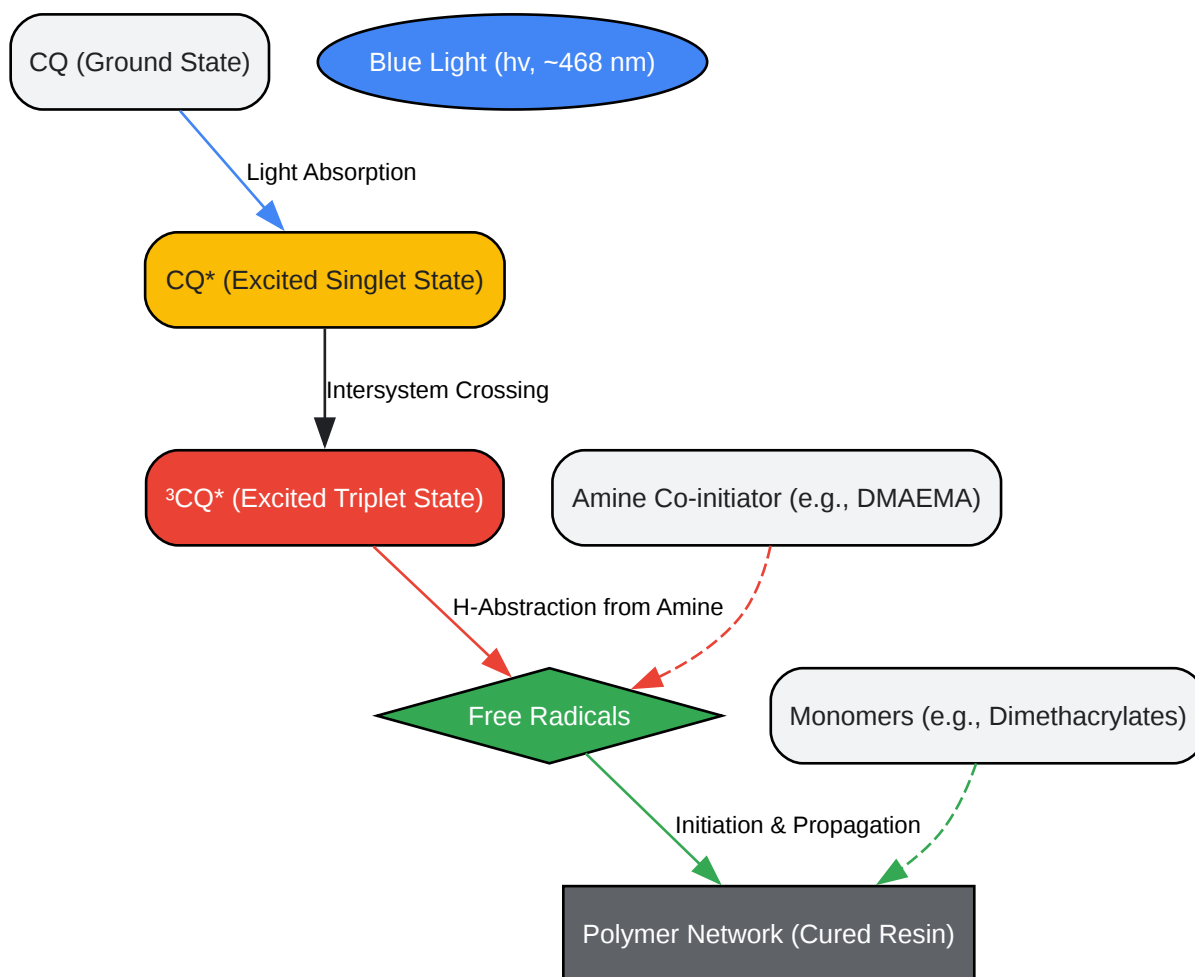
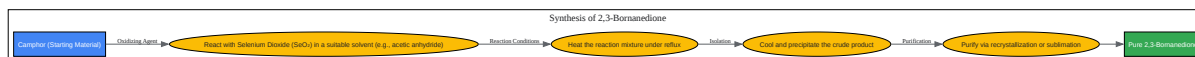
Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Bornanedione, commonly known as **camphorquinone** (CQ), is a yellow crystalline solid derived from camphor.[1] As a bicyclic monoterpenoid and an α -diketone, it possesses unique photochemical properties that have led to its widespread application, most notably as a photoinitiator in the polymerization of dental resin composites.[1][2] This document provides a comprehensive overview of the chemical structure, physicochemical properties, spectroscopic data, synthesis, and reactivity of 2,3-bornanedione. Detailed experimental protocols, key reaction pathways, and its role in biological systems and drug development are also discussed to serve as a technical resource for the scientific community.

Chemical Structure and Identification

2,3-Bornanedione is structurally defined as a bornane monoterpenoid where the bicyclo[2.2.1]heptane framework is substituted with methyl groups at positions 1, 7, and 7, and with oxo groups at positions 2 and 3.[3] This arrangement of adjacent carbonyl groups classifies it as an α -diketone.



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References

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- To cite this document: BenchChem. [An In-depth Technical Guide to 2,3-Bornanedione (Camphorquinone)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b077051#chemical-structure-and-properties-of-2-3-bornanedione]

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